molecular formula C21H18BrN5O2 B2725844 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide CAS No. 1326838-22-5

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2725844
CAS No.: 1326838-22-5
M. Wt: 452.312
InChI Key: CMLCGBUFKILKDP-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O2 and its molecular weight is 452.312. The purity is usually 95%.
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Properties

CAS No.

1326838-22-5

Molecular Formula

C21H18BrN5O2

Molecular Weight

452.312

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C21H18BrN5O2/c1-2-14-5-3-4-6-17(14)24-20(28)12-26-21(29)19-11-18(25-27(19)13-23-26)15-7-9-16(22)10-8-15/h3-11,13H,2,12H2,1H3,(H,24,28)

InChI Key

CMLCGBUFKILKDP-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

Biological Activity

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-d][1,2,4]triazine core with a bromophenyl substituent and an N-(2-ethylphenyl)acetamide moiety. Its molecular formula is C20H18BrN5O2C_{20}H_{18}BrN_{5}O_{2}, with a molecular weight of approximately 452.3 g/mol. The presence of halogenated aromatic groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine scaffold exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth through various mechanisms.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.
  • Enzyme Inhibition : It may interact with specific enzymes, leading to inhibition or modulation of biological pathways.

The biological activity of this compound is thought to involve:

  • Binding to Enzymes : The compound may bind to target enzymes or receptors, altering their activity.
  • Modulation of Signaling Pathways : It could influence signaling cascades involved in cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds. For instance:

  • Antitumor Activity : A study demonstrated that pyrazolo[1,5-d][1,2,4]triazine derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Enzymatic Inhibition : Research indicated that pyrazolo derivatives could act as inhibitors of specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of similar compounds through the inhibition of pro-inflammatory cytokines .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
4-Oxopyrazolo[1,5-d][1,2,4]triazine DerivativeC₁₈H₁₄BrN₅O₂Lacks halogen substitutions; simpler structure
3-Arylpyrazolo[3,4-b]quinolin-6(5H)-oneC₁₉H₁₅N₄ODifferent heterocyclic core; potential anti-cancer activity
5-Fluoro-3-methylpyrazoleC₇H₈F₃N₃OSimpler structure; primarily studied for agricultural applications

This table illustrates the diversity among pyrazolo derivatives and highlights the unique structural features of this compound that may confer enhanced biological activity.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds similar to 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide exhibit significant biological activities:

  • Anticancer Properties : Research has shown that related compounds can inhibit cancer cell proliferation through interactions with specific enzymes or receptors. For instance, compounds containing triazine rings have been reported to possess anticancer activity against various cancer cell lines .
  • Anti-inflammatory Effects : The structural features of this compound suggest potential anti-inflammatory properties. Studies on similar pyrazolo-triazine derivatives have demonstrated their ability to modulate inflammatory pathways .

Case Studies

Several case studies highlight the applications of this compound in medicinal chemistry:

  • Anticancer Activity : A study investigated the efficacy of pyrazolo[1,5-d][1,2,4]triazine derivatives against human cancer cell lines. The results indicated that these compounds exhibited cytotoxic effects and could serve as lead compounds for further development .
  • Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications .

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